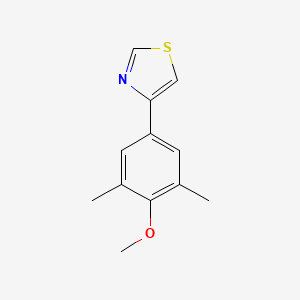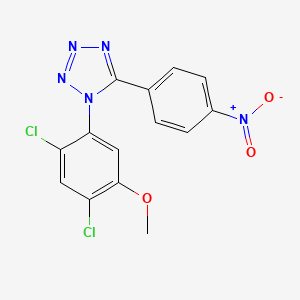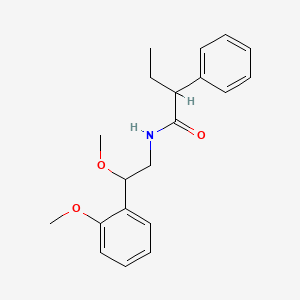
N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-phenylbutanamide” is an organic compound. It contains functional groups such as amide and ether, which are common in many organic compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate amine with a carboxylic acid or its derivative to form the amide bond. The methoxyphenyl groups could potentially be introduced through electrophilic aromatic substitution or through the use of boronic esters .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have a central amide group, with one side chain containing a phenyl group and the other containing a 2-methoxyphenyl group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. The amide group might undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine. The ether groups might be cleaved by strong acids .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of polar amide and ether groups would likely make it capable of forming hydrogen bonds, influencing its solubility and boiling/melting points .Wissenschaftliche Forschungsanwendungen
Crystallography and Structural Analysis
The crystal structure of N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-phenylbutanamide has been studied extensively. It forms colorless plates with triclinic symmetry, characterized by specific unit cell parameters and atomic coordinates. Researchers have investigated its crystallographic data, including bond lengths, angles, and intermolecular interactions . Understanding its crystal structure aids in predicting its behavior in various environments.
Nazarov Cyclization
The methoxy group in this compound plays a crucial role in the Nazarov cyclization reaction. By introducing a methyl group at the 2-position of the phenyl ring, researchers have observed intriguing rearrangement processes. Gas-phase mass spectrometry studies have provided insights into the reaction mechanisms, highlighting the importance of the methoxy substituent . This cyclization reaction has applications in organic synthesis and the construction of complex molecules.
Fungicidal Activity
Researchers have explored the fungicidal potential of N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-phenylbutanamide derivatives. The steric hindrance effect of substituents (R1 and R2) significantly influences their activity. Additionally, substituents on the benzene ring impact the compound’s electrostatic properties. These findings contribute to the design of novel fungicides with improved efficacy .
Protecting Group in Organic Synthesis
The chemoselective nature of the methoxyphenyl isocyanate group makes it an excellent protecting group for amines. It can be used to temporarily shield amino functionalities during synthetic processes. Notably, this protecting group remains stable under acidic, alkaline, and aqueous conditions, allowing for efficient deprotection and regeneration of free amines . Organic chemists often employ it in peptide synthesis and other complex reactions.
Borate and Sulfonamide Intermediates
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide, a derivative of our compound, contains borate and sulfonamide groups. It serves as an organic intermediate and can be synthesized through nucleophilic and amidation reactions. Understanding its reactivity and stability is essential for designing novel functional materials .
Eigenschaften
IUPAC Name |
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-4-16(15-10-6-5-7-11-15)20(22)21-14-19(24-3)17-12-8-9-13-18(17)23-2/h5-13,16,19H,4,14H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRUJDSSXSFZJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC(C2=CC=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-phenylbutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

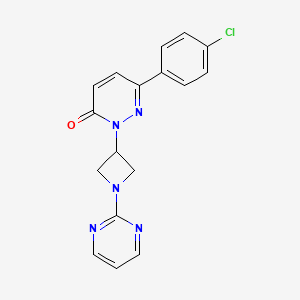
![N-(2-ethylphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2550816.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide hydrochloride](/img/structure/B2550817.png)
![3-(2-chlorophenyl)-5-methyl-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)isoxazole-4-carboxamide](/img/structure/B2550818.png)
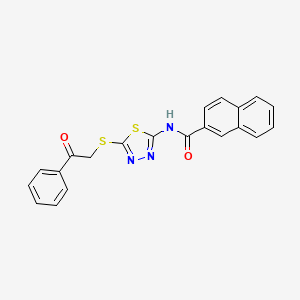
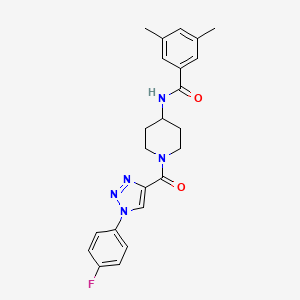
![ethyl 4-[3-amino-1-(trifluoromethyl)propoxy]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2550823.png)

![1,9-Dioxaspiro[5.5]undecan-4-ylmethanesulfonyl fluoride](/img/structure/B2550825.png)
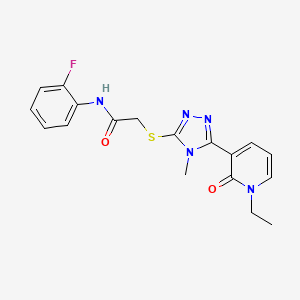

![2-[(3,4-Dichlorobenzyl)sulfanyl]-6-[(phenylsulfanyl)methyl]-4-pyrimidinol](/img/structure/B2550832.png)
